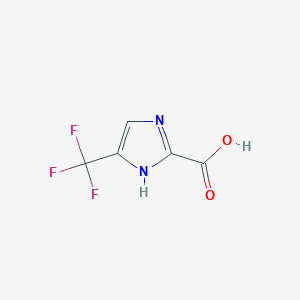

5-(Trifluormethyl)-1H-imidazol-2-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethyl groups are commonly used in medicinal chemistry due to their ability to modify the chemical and pharmacokinetic properties of drug molecules . They are often incorporated into various pharmaceuticals and agrochemicals .

Synthesis Analysis

Trifluoromethyl-containing compounds can be synthesized through various methods. One approach involves the use of trifluoromethylation of carbon-centered radical intermediates . Another method involves the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds can be complex and varies depending on the specific compound. For example, 3,5-Bis(trifluoromethyl)phenylboronic acid has a molecular formula of C8H5BF6O2 .Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For instance, they can undergo radical trifluoromethylation, which is an important process in pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis

Trifluoromethyl groups can significantly alter the physical and chemical properties of compounds. For instance, the presence of an electron-withdrawing substituent like a trifluoromethyl group can result in a considerable rise in acidity compared to its analogues .Wissenschaftliche Forschungsanwendungen

- Antifungal-Aktivität: Es zeigt eine moderate antifungale Aktivität gegen Candida albicans und eine höhere Aktivität gegen Aspergillus niger .

- Bacillus cereus: Die minimale Hemmkonzentration (MHK) gegen Bacillus cereus ist niedriger als die von AN2690 (Tavaborole) .

- Synthetische Zwischenprodukte: Trifluormethyl-haltige Verbindungen wie diese dienen als vielseitige Zwischenprodukte zur Herstellung komplexerer fluorierter Moleküle .

Säureeigenschaften und strukturelle Merkmale

Antifungal-Potenzial

Antibakterielle Eigenschaften

Fluorierte Zwischenprodukte

Klinische Anwendungen

Zusammenfassend lässt sich sagen, dass 5-(Trifluormethyl)-1H-imidazol-2-carbonsäure vielversprechend als antifungales und antibakterielles Mittel ist, und seine einzigartigen strukturellen Merkmale machen es zu einem interessanten Thema für wissenschaftliche Untersuchungen. Forscher untersuchen weiterhin sein Potenzial in verschiedenen Bereichen . Wenn Sie weitere Informationen benötigen oder andere Fragen haben, können Sie sich gerne an uns wenden! 😊

Wirkmechanismus

The mechanism of action of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is not fully understood. However, it is believed that its unique chemical structure allows it to interact with a variety of biological targets, including enzymes, receptors, and other proteins. In particular, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs, and with G-protein coupled receptors, which are involved in the signaling of a variety of hormones and neurotransmitters.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid are not well understood. However, it has been shown to have a variety of effects on enzymes, receptors, and other proteins. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of certain drugs in the body. It has also been shown to interact with G-protein coupled receptors, which can lead to changes in hormone and neurotransmitter signaling.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid in laboratory experiments include its availability, its low cost, and its ability to be used as a starting material for a variety of chemical transformations. Its unique chemical structure also makes it an ideal starting material for the synthesis of a variety of compounds. However, there are some limitations to using 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid in laboratory experiments. In particular, it is important to note that 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is a fluorinated compound, and as such, it can be toxic if inhaled or ingested. In addition, its reactivity can make it difficult to handle in the laboratory.

Zukünftige Richtungen

Given the wide range of potential applications of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid, there are a number of potential future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential use as a starting material for the synthesis of a variety of compounds. In addition, further research into its mechanism of action could lead to the development of new drugs and therapies. Finally, further research into its toxicity and reactivity could lead to improved safety protocols for its use in the laboratory.

Synthesemethoden

5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid can be synthesized by a variety of methods, including the reaction of trifluoromethanesulfonyl chloride with 1,3-diaminopropane in methanol, the reaction of trifluoromethanesulfonyl chloride with imidazole in methanol, and the reaction of trifluoromethanesulfonyl chloride with 1-methoxy-2-methylpropane in methanol. For each of these methods, the trifluoromethanesulfonyl chloride is reacted with the appropriate reagent in the presence of a base, such as sodium hydroxide or potassium carbonate, at temperatures of between 0 and 60 °C.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-3(10-2)4(11)12/h1H,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZUPOZUVYNZMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2455413.png)

![N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2455418.png)

![1-[3-(4-Methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2455421.png)

![Methyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2455422.png)

![2-[3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2455423.png)

![2-[(4,4-Difluorocyclohexyl)oxy]pyridine](/img/structure/B2455424.png)

![8-butyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455426.png)

![(E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2455432.png)